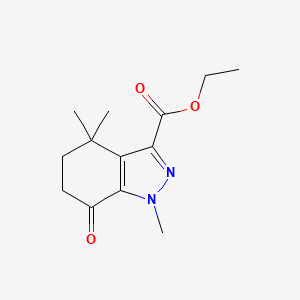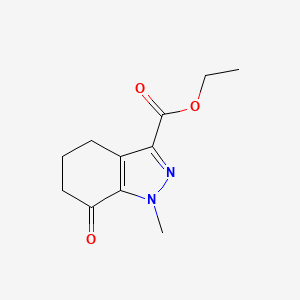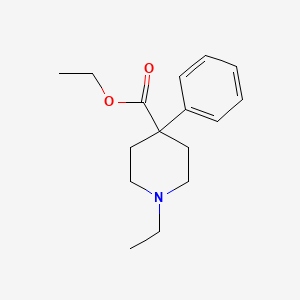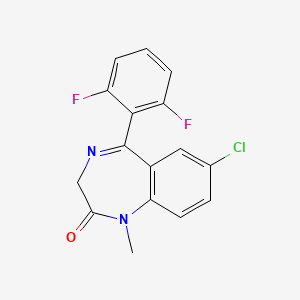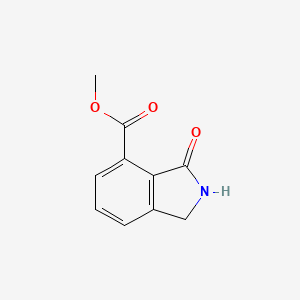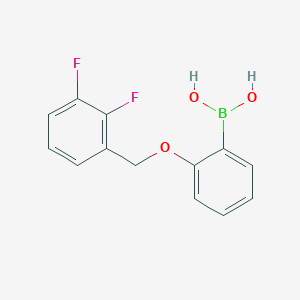
(2-((2,3-二氟苯基)氧基)苯基)硼酸
描述
“(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BF2O3 . It has a molecular weight of 264.03 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a 2,3-difluorobenzyl group via an oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid” are not available, boronic acids are known to participate in various types of reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
“(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at room temperature .科学研究应用
Sensing Applications
Boronic acids, including our compound of interest, are widely used in sensing applications due to their ability to form reversible covalent complexes with diols and strong Lewis bases like fluoride or cyanide anions . This property is exploited in various homogeneous assays and heterogeneous detection systems, where the boronic acid can be at the interface of the sensing material or within the bulk sample.
Biological Labelling and Protein Manipulation
The interaction of boronic acids with diols is also beneficial for biological labelling and protein manipulation. This includes the modification of proteins, which can be crucial for understanding protein function and interactions within biological systems .
Therapeutic Development
Boronic acids are involved in the development of therapeutics. Their unique interactions with biological molecules make them suitable candidates for drug design, particularly in targeting enzymes or pathways that involve diol-containing molecules .
Separation Technologies
In the field of separation technologies, boronic acids are used for their selective binding properties. They can be employed in the electrophoresis of glycated molecules, which is an important technique for the analysis of blood sugar levels and the monitoring of diabetes .
Suzuki-Miyaura Coupling
The compound is likely to be used in Suzuki-Miyaura coupling reactions, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This process benefits from the mild and functional group tolerant reaction conditions, and the use of environmentally benign organoboron reagents like our compound of interest .
Controlled Release Systems
Boronic acids are used in the construction of polymers for the controlled release of substances like insulin. This application takes advantage of the reversible binding to diols, allowing for the responsive release of insulin in reaction to blood sugar levels .
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
[2-[(2,3-difluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-11-6-3-4-9(13(11)16)8-19-12-7-2-1-5-10(12)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZGXXJMVCAYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C(=CC=C2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



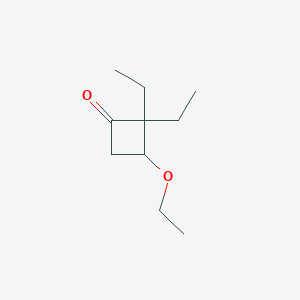
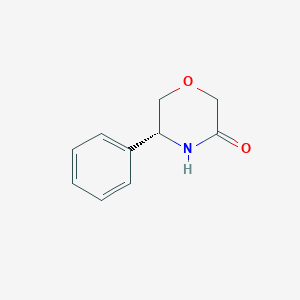
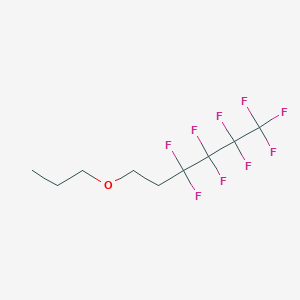
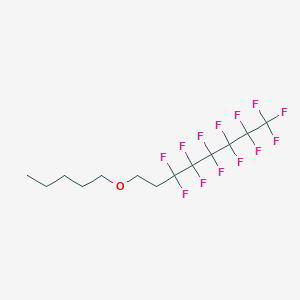
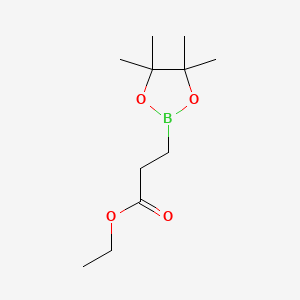
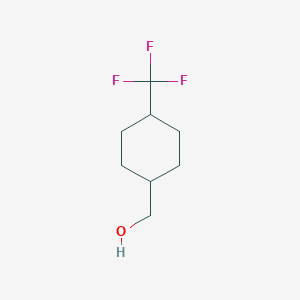

![2-[4-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419083.png)
